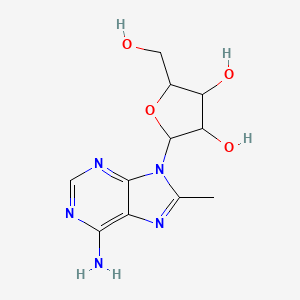

2-(6-Amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Methyladenosine is a modified nucleoside derived from adenosine, where a methyl group is added to the eighth carbon of the adenine base

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Methyladenosine can be synthesized through a palladium-catalyzed cross-coupling reaction of a tetraalkyltin with a halogenated purine nucleoside . This method involves the use of palladium as a catalyst to facilitate the coupling reaction, resulting in the formation of 8-Methyladenosine.

Industrial Production Methods: While specific industrial production methods for 8-Methyladenosine are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Methyladenosine undergoes various chemical reactions, including:

Methylation: The addition of a methyl group to the eighth carbon of the adenine base.

Oxidation and Reduction: These reactions can modify the functional groups attached to the adenine base.

Substitution: The replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions:

Methylation: Typically involves methyl donors such as methyl iodide or dimethyl sulfate in the presence of a base.

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products Formed:

Methylation: Results in the formation of 8-Methyladenosine.

Oxidation and Reduction: Can lead to various oxidized or reduced derivatives of 8-Methyladenosine.

Substitution: Produces substituted derivatives depending on the substituent introduced.

Scientific Research Applications

8-Methyladenosine has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study nucleoside modifications and their effects on molecular interactions.

Biology: Plays a role in the regulation of gene expression and RNA stability. It is also involved in the response to viral infections.

Medicine: Investigated for its potential in developing antiviral therapies and understanding antibiotic resistance mechanisms.

Industry: Utilized in the synthesis of modified nucleosides for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 8-Methyladenosine involves its incorporation into RNA molecules, where it can influence RNA stability and function. The methylation at the eighth carbon of adenine can affect the binding of proteins to RNA, thereby modulating gene expression and cellular processes. In the context of antibiotic resistance, 8-Methyladenosine modification can prevent the binding of antibiotics to the ribosome, thereby conferring resistance .

Comparison with Similar Compounds

N6-Methyladenosine: Another methylated form of adenosine, where the methyl group is added to the sixth nitrogen of adenine.

2,8-Dimethyladenosine: A compound with methyl groups added to both the second and eighth carbons of adenine.

Comparison:

N6-Methyladenosine: Primarily involved in the regulation of gene expression through epigenetic modifications. It is the most abundant methylated nucleoside in eukaryotic mRNA.

2,8-Dimethyladenosine: Exhibits unique properties due to the presence of two methyl groups, which can further influence RNA stability and function.

8-Methyladenosine is unique in its specific methylation at the eighth carbon, which imparts distinct biochemical properties and functional roles compared to other methylated adenosines .

Biological Activity

2-(6-Amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, commonly known as 8-methyladenosine (m8A) , is a modified nucleoside that plays a significant role in various biological processes. This compound is derived from adenosine, with a methyl group added to the eighth carbon of the adenine base. Its unique structure imparts distinct biochemical properties that influence RNA stability, gene expression, and cellular responses to environmental stimuli.

The chemical formula for 8-methyladenosine is C11H15N5O4 with a molecular weight of approximately 265.27 g/mol. The compound has a logP value of −1.0904, indicating its hydrophilicity, which is crucial for its interaction with biological macromolecules.

| Property | Value |

|---|---|

| Chemical Formula | C11H15N5O4 |

| Molecular Weight | 265.27 g/mol |

| logP | -1.0904 |

| TPSA (Topological Polar Surface Area) | 139.54 Ų |

Biological Activity

Mechanism of Action:

8-methyladenosine is involved in the regulation of gene expression and RNA metabolism. It modulates RNA stability and influences the splicing and translation processes by interacting with various RNA-binding proteins. This modification has been shown to play a role in the cellular response to stress and viral infections.

Regulation of Gene Expression:

Research has demonstrated that m8A modifications can enhance or inhibit the translation of specific mRNAs, thereby affecting protein synthesis. For instance, studies indicate that m8A can stabilize mRNA in cells under stress conditions, promoting survival and adaptation mechanisms.

Case Studies

-

Role in Viral Infections:

A study highlighted that m8A modifications are crucial for the replication of certain viruses. The presence of this nucleoside modification in viral RNA enhances its stability and facilitates efficient translation within host cells. This finding suggests potential therapeutic targets for antiviral strategies by inhibiting m8A-related pathways. -

Impact on Cancer Biology:

Recent investigations have linked m8A to cancer progression. It was observed that elevated levels of this modification correlate with increased malignancy in specific cancer types. The modification appears to alter the expression profiles of oncogenes and tumor suppressor genes, indicating its potential as a biomarker for cancer diagnosis and prognosis.

Comparative Analysis

To understand the unique role of m8A compared to other methylated nucleosides, a comparison with N6-methyladenosine (m6A) is essential:

| Feature | 8-Methyladenosine (m8A) | N6-Methyladenosine (m6A) |

|---|---|---|

| Methylation Site | Eighth carbon of adenine | Sixth nitrogen of adenine |

| Primary Function | Stabilizes RNA under stress | Regulates gene expression |

| Biological Significance | Viral replication, cancer | Epigenetic regulation |

Research Findings

Recent studies have employed advanced techniques such as mass spectrometry and high-throughput sequencing to quantify m8A levels in various biological samples. These findings underscore the importance of this modification in cellular homeostasis and its potential implications in therapeutic interventions.

Properties

IUPAC Name |

2-(6-amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-4-15-6-9(12)13-3-14-10(6)16(4)11-8(19)7(18)5(2-17)20-11/h3,5,7-8,11,17-19H,2H2,1H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGYRFMTJZYXPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.